2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone
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Overview
Description
2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone is a heterocyclic compound that features both pyrimidine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone typically involves the condensation of pyrimidine-2-carbaldehyde with thiophene-2-ylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-ylimino)-1-(thiophen-2-YL)ethanone
- 2-(Pyrimidin-2-ylimino)-1-(furan-2-YL)ethanone
- 2-(Pyrimidin-2-ylimino)-1-(benzothiophen-2-YL)ethanone
Uniqueness
2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone is unique due to the combination of pyrimidine and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C10H7N3OS |
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Molecular Weight |
217.25 g/mol |
IUPAC Name |
(2E)-2-pyrimidin-2-ylimino-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C10H7N3OS/c14-8(9-3-1-6-15-9)7-13-10-11-4-2-5-12-10/h1-7H/b13-7+ |
InChI Key |
ULTBZMCRLJJJJL-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)/N=C/C(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CN=C(N=C1)N=CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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